molecular formula C9H8N2O3S B1386468 Methyl 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylate CAS No. 1086375-68-9

Methyl 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylate

Cat. No. B1386468
M. Wt: 224.24 g/mol
InChI Key: WHHPTUBATUIJQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-1,3,4-thiadiazole is a heterocyclic compound that plays an important role in medicinal chemistry. It’s a common and integral feature of a variety of natural products and medicinal agents .


Synthesis Analysis

Thiadiazoles are extensively studied because of their broad spectrum of pharmacological activities. Many 2-amino-1,3,4-thiadiazole derivatives can be considered as lead compounds for drug synthesis .


Molecular Structure Analysis

Thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system .


Chemical Reactions Analysis

The reactivity of the amine group in the derivatization process makes 2-amino-1,3,4-thiadiazole a unique template with significant utility in medicinal chemistry .

Future Directions

Given the broad spectrum of pharmacological activities of 2-amino-1,3,4-thiadiazole derivatives, they are considered promising scaffolds for future pharmacologically active compounds .

properties

IUPAC Name

methyl 2-amino-5-(furan-2-yl)-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3S/c1-13-8(12)6-7(15-9(10)11-6)5-3-2-4-14-5/h2-4H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHHPTUBATUIJQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC(=N1)N)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylate
Reactant of Route 2
Methyl 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylate
Reactant of Route 3
Methyl 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylate
Reactant of Route 4
Methyl 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylate
Reactant of Route 5
Methyl 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylate
Reactant of Route 6
Methyl 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.